bis[4-(N,N-diethylamino)-2-methylphenyl](4-methylphenyl)methane
Overview
Description
Bis4-(N,N-diethylamino)-2-methylphenylmethane is an organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its ability to participate in diverse chemical reactions and its role in different industrial processes.
Mechanism of Action
Target of Action
It’s known that this compound is used in the field of materials science, particularly in the development of photopolymers .
Mode of Action
The compound acts as a co-initiator in a binary photoinitiating system, enhancing the degree of conversion (DC) of a light-cured resin . It’s involved in the process of hole transport in vapor-deposited films of the compound . The transport occurs by hopping in a manifold of states subject to both energetic (diagonal) and positional (off-diagonal) disorder .
Biochemical Pathways
It’s known that the compound plays a significant role in the photocurrent transients, the role of polymer dynamics on charge transport at temperatures above the glass transition temperature, and the spectroscopy of interfacial hole states .
Result of Action
The addition of bis4-(N,N-diethylamino)-2-methylphenylmethane to a binary photoinitiating system significantly enhances the degree of conversion (DC) values in a light-cured resin for dental 3D printing . This suggests that the compound could potentially become an efficient photoinitiator when combined with a camphorquinone–amine system .
Action Environment
The action of bis4-(N,N-diethylamino)-2-methylphenylmethane is influenced by environmental factors such as light and temperature . The compound’s hole transport properties have been investigated in vapor-deposited films of the compound over a wide range of fields and temperatures, which encompassed the glass transition temperature .
Biochemical Analysis
Biochemical Properties
Bis4-(N,N-diethylamino)-2-methylphenylmethane plays a crucial role in biochemical reactions, particularly in the field of photopolymerization. It acts as a co-initiator in binary photoinitiating systems, enhancing the degree of conversion in light-cured resins . This compound interacts with enzymes and proteins involved in the polymerization process, such as camphorquinone-amine systems, by facilitating the initiation and propagation of polymer chains . The nature of these interactions is primarily based on the compound’s ability to absorb light and generate free radicals, which then initiate the polymerization process.
Cellular Effects
The effects of bis4-(N,N-diethylamino)-2-methylphenylmethane on various types of cells and cellular processes are profound. This compound influences cell function by enhancing the degree of conversion in photopolymerized resins, which is crucial for applications in dental 3D printing . It impacts cell signaling pathways by generating free radicals that can initiate polymerization, thereby affecting gene expression and cellular metabolism. The compound’s ability to enhance polymerization efficiency makes it a valuable tool in biomedical applications, particularly in the development of dental materials.
Molecular Mechanism
At the molecular level, bis4-(N,N-diethylamino)-2-methylphenylmethane exerts its effects through a series of binding interactions with biomolecules. It acts as a photoinitiator, absorbing light and generating free radicals that initiate the polymerization process . These free radicals interact with monomers, leading to the formation of polymer chains. The compound’s ability to generate free radicals and initiate polymerization is a key aspect of its molecular mechanism, making it an effective co-initiator in photopolymerization systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis4-(N,N-diethylamino)-2-methylphenylmethane change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the addition of this compound significantly enhances the degree of conversion in photopolymerized resins over time . Its stability and degradation must be carefully monitored to ensure consistent results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of bis4-(N,N-diethylamino)-2-methylphenylmethane vary with different dosages in animal models. Higher dosages of the compound can lead to increased polymerization efficiency, but they may also result in toxic or adverse effects . It is essential to determine the optimal dosage that maximizes the compound’s benefits while minimizing potential risks. Threshold effects and toxicities at high doses must be carefully evaluated to ensure safe and effective use in biomedical applications.
Metabolic Pathways
Bis4-(N,N-diethylamino)-2-methylphenylmethane is involved in various metabolic pathways, particularly those related to photopolymerization. The compound interacts with enzymes and cofactors that facilitate the polymerization process, influencing metabolic flux and metabolite levels . Its role in generating free radicals and initiating polymerization is a key aspect of its involvement in metabolic pathways.
Transport and Distribution
The transport and distribution of bis4-(N,N-diethylamino)-2-methylphenylmethane within cells and tissues are critical for its function. The compound is transported through cellular membranes and distributed to specific sites where it can initiate polymerization . Transporters and binding proteins may facilitate its localization and accumulation, ensuring its effective function in photopolymerization processes.
Subcellular Localization
The subcellular localization of bis4-(N,N-diethylamino)-2-methylphenylmethane is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells influences its ability to generate free radicals and initiate polymerization, making it a valuable tool in biochemical research and applications.
Preparation Methods
The synthesis of bis4-(N,N-diethylamino)-2-methylphenylmethane typically involves the reaction of 4-(N,N-diethylamino)-2-methylphenyl compounds with 4-methylphenylmethane under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
Bis4-(N,N-diethylamino)-2-methylphenylmethane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Scientific Research Applications
Bis4-(N,N-diethylamino)-2-methylphenylmethane is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Bis4-(N,N-diethylamino)-2-methylphenylmethane can be compared with other similar compounds such as:
Benzophenone derivatives: These compounds share a similar core structure but differ in their functional groups.
Michler’s ketone: Another compound with a similar structure but different substituents.
Diethylaminobenzophenone: A related compound with similar chemical properties but different applications.
Properties
IUPAC Name |
4-[[4-(diethylamino)-2-methylphenyl]-(4-methylphenyl)methyl]-N,N-diethyl-3-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2/c1-8-31(9-2)26-16-18-28(23(6)20-26)30(25-14-12-22(5)13-15-25)29-19-17-27(21-24(29)7)32(10-3)11-4/h12-21,30H,8-11H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXXZTIBAVBLPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(C2=CC=C(C=C2)C)C3=C(C=C(C=C3)N(CC)CC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101338730 | |
Record name | Bis[4-(N,N-diethylamino)-2-methylphenyl](4-methylphenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101338730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70895-80-6 | |
Record name | Bis[4-(N,N-diethylamino)-2-methylphenyl](4-methylphenyl)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101338730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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